molecular formula C12H12Cl2O B8422266 1-Acetyl-1-(3,4-dichlorophenyl)cyclobutane

1-Acetyl-1-(3,4-dichlorophenyl)cyclobutane

Cat. No.: B8422266
M. Wt: 243.13 g/mol
InChI Key: MDPJGCZTXIAMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-1-(3,4-dichlorophenyl)cyclobutane is a useful research compound. Its molecular formula is C12H12Cl2O and its molecular weight is 243.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12Cl2O

Molecular Weight

243.13 g/mol

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]ethanone

InChI

InChI=1S/C12H12Cl2O/c1-8(15)12(5-2-6-12)9-3-4-10(13)11(14)7-9/h3-4,7H,2,5-6H2,1H3

InChI Key

MDPJGCZTXIAMEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile (163.6 g) in ether (130 ml) was added dropwise over 0.5 hours at ambient temperature under nitrogen to stirred methylmagnesium iodide (3M solution in ether; 300 ml), then the mixture was heated under reflux for 1 hour, diluted with ether (100 ml), heated under reflux for a further 2.5 hours, then stirred at ambient temperature for 18 hours. The resulting solid was collected by filtration, washed well with ether, and added in portions at <20° C. to a stirred mixture of concentrated hydrochloric acid (410 ml) and water (650 ml). The mixture was heated at 95° C. for 0.5 hours with occasional stirring then cooled to ambient temperature. The product was extracted into dichloromethane (3×200 ml), the combined extracts were dried over magnesium sulphate, and the solvent removed in vacuo to leave 1-[1-(3,4-dichlorophenyl)-cyclobutyl]ethanone as a dark red oil (172.7 g) which was used without purification.
Quantity
163.6 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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